

Avridine: A Technical Guide to a Novel Immunomodulatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Avridine	
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Foreword: This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of **Avridine** (also known as CP-20,961), a synthetic lipoidal amine. **Avridine** has demonstrated significant potential as both an antiviral agent and a vaccine adjuvant, primarily through its capacity to modulate the host's innate immune response. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on its chemical properties, biological functions, and methodologies for its study.

Discovery and Background

Avridine, chemically identified as N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, is a structurally novel synthetic adjuvant and antiviral compound. It emerged from research focused on developing new immunomodulatory agents. Its classification as a lipoidal amine is central to its biological activity, enabling it to interact with cellular membranes and modulate immune cell functions. Early studies identified its capacity to enhance immune responses to viral antigens and to induce interferon, marking it as a compound of interest for both therapeutic and prophylactic applications.[1]

Chemical Synthesis

While the original proprietary synthesis by its developers is not publicly detailed, a plausible and chemically sound synthetic route for **Avridine** can be postulated based on established organic chemistry principles for the synthesis of polyamines and their derivatives. The proposed synthesis involves a two-step process: reductive amination followed by N-alkylation.



Proposed Synthetic Pathway

A likely synthetic route involves the reaction of N,N-dioctadecylamine with a protected 3-aminopropanal derivative, followed by alkylation with 2-bromoethanol.

Step 1: Reductive Amination. Dioctadecylamine is reacted with 3-(boc-amino)propanal via reductive amination. The primary amine of the propanal derivative reacts with the secondary amine of dioctadecylamine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride to yield the boc-protected diamine intermediate.

Step 2: Deprotection and N-alkylation. The Boc (tert-butyloxycarbonyl) protecting group is removed from the intermediate using a strong acid, such as trifluoroacetic acid (TFA), to yield the free secondary amine. This amine is then subjected to nucleophilic substitution with two equivalents of 2-bromoethanol in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to afford the final product, **Avridine**.

Detailed Experimental Protocol (Hypothetical)

Materials and Reagents:

- Dioctadecylamine
- 3-(Boc-amino)propanal
- Sodium triacetoxyborohydride
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- 2-Bromoethanol
- Diisopropylethylamine (DIPEA)
- Diethyl ether
- Saturated sodium bicarbonate solution



- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Synthesis of Boc-protected Intermediate:
 - To a solution of dioctadecylamine (1 equivalent) in anhydrous DCM, add 3-(Bocamino)propanal (1.1 equivalents).
 - Stir the mixture at room temperature for 30 minutes.
 - Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
 - Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC.
 - Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
 - Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by silica gel chromatography to obtain the Boc-protected diamine.

Synthesis of Avridine:

- Dissolve the Boc-protected diamine (1 equivalent) in a 1:1 mixture of DCM and TFA.
- Stir at room temperature for 2 hours until deprotection is complete (monitored by TLC).
- Remove the solvent and excess TFA under reduced pressure.
- Dissolve the resulting amine salt in DCM and add DIPEA (3 equivalents).
- Add 2-bromoethanol (2.2 equivalents) dropwise and stir the reaction at room temperature for 24 hours.



- Dilute the reaction mixture with DCM, wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate.
- Purify the final product by silica gel chromatography to yield Avridine.

Biological Activity and Mechanism of Action

Avridine exhibits a dual biological profile as an antiviral agent and an immunologic adjuvant. Its mechanism of action is multifaceted and appears to be context-dependent, involving both direct effects on viral entry and indirect effects through the stimulation of the innate immune system.

Antiviral Activity

Avridine has demonstrated direct antiviral activity against certain enveloped viruses, such as Herpes Simplex Virus (HSV). In vitro studies have shown that it can inhibit viral plaque formation. This effect is most pronounced when cells are pre-treated with **Avridine**, suggesting that its primary antiviral mechanism involves blocking the adsorption or penetration of the virus into the host cell.

Adjuvant Activity and Immune Modulation

As an adjuvant, **Avridine** significantly enhances the immunogenicity of co-administered antigens.[1] Studies with vaccines for Newcastle disease virus (NDV) and Venezuelan equine encephalitis virus (VEE) have shown that **Avridine** formulations lead to higher antibody titers and increased protection against viral challenge.[1]

The immunomodulatory effects of **Avridine** are largely attributed to its ability to induce the production of interferons (IFNs) in vivo.[2] This lipoidal amine likely acts as a pathogen-associated molecular pattern (PAMP) mimic, recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs). This recognition triggers a signaling cascade that leads to the production of type I interferons (IFN- α / β).

Interferon Signaling Pathway



The induction of interferons by **Avridine** leads to the activation of the JAK-STAT signaling pathway in surrounding cells.

- Initiation: **Avridine** is likely recognized by a PRR on the surface or in an endosome of an immune cell (e.g., a dendritic cell or macrophage).
- Signal Transduction: This recognition event initiates an intracellular signaling cascade, leading to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and NF-κB.
- Interferon Production: These transcription factors move to the nucleus and drive the expression of type I interferon genes. The resulting IFN-α/β are then secreted from the cell.
- Paracrine/Autocrine Signaling: Secreted interferons bind to the IFN-α/β receptor (IFNAR) on neighboring cells or the original cell.
- JAK-STAT Activation: IFNAR activation leads to the phosphorylation of Janus kinases (JAK1 and Tyk2), which in turn phosphorylate Signal Transducers and Activators of Transcription (STAT1 and STAT2).
- ISG Expression: Phosphorylated STAT1 and STAT2 form a complex with IRF9, known as ISGF3. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of hundreds of Interferon-Stimulated Genes (ISGs).
- Antiviral State: The protein products of these ISGs establish an "antiviral state" in the cell, characterized by the inhibition of viral replication, enhanced antigen presentation, and the activation of adaptive immune cells like Natural Killer (NK) cells and T cells.[2]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of **Avridine**.

Table 1: Antiviral Activity of **Avridine**



Virus Type	Cell Line	Assay Type	Endpoint	Value
Herpes Simplex Virus 1 (HSV-1)	Guinea Pig Embryo	Plaque Reduction	ID50	~50 μg/mL
Herpes Simplex Virus 2 (HSV-2)	Guinea Pig Embryo	Plaque Reduction	ID50	~50 μg/mL

Table 2: Adjuvant Effect of Avridine on Anti-NDV Antibody Titers in Chickens

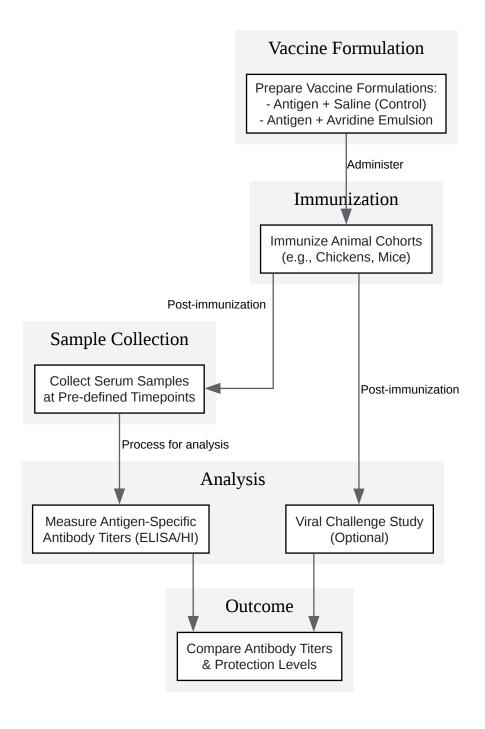
Vaccine Formulation	Primary Vaccination HI Titer (log2)	Booster Vaccination HI Titer (log2)
Commercial Oil Emulsion 1	5.8	8.9
Commercial Oil Emulsion 2	6.1	9.1
Avridine Formulation 1	7.2	9.8
Avridine Formulation 2	7.5	10.1
Non-adjuvanted Antigen	3.1	5.4

HI Titer: Hemagglutination Inhibition Titer. Higher values indicate a stronger antibody response.

Visualizations

Experimental Workflow for Evaluating Adjuvant Activity



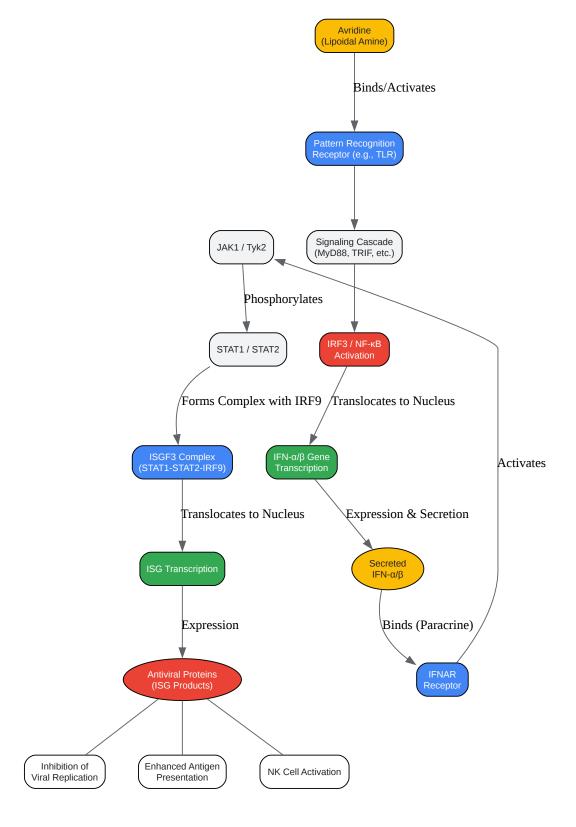


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Caption: Workflow for assessing the adjuvant properties of **Avridine** in a vaccine formulation.

Avridine-Induced Interferon Signaling Pathway





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Caption: Proposed mechanism of **Avridine**-induced Type I interferon signaling via the JAK-STAT pathway.

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- To cite this document: BenchChem. [Avridine: A Technical Guide to a Novel Immunomodulatory Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665853#discovery-and-synthesis-of-avridine]

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